2,3-Dichloro-4-phenoxybenzene-1-sulfonamide
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Overview
Description
2,3-Dichloro-4-phenoxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms, a phenoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-phenoxybenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific synthetic routes may involve the chlorination of benzene derivatives followed by sulfonation and phenoxylation under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and subsequent substitution reactions. These processes are optimized for large-scale production to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-phenoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, strong acids, and bases, as well as specific catalysts like palladium or iron complexes. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzene compounds .
Scientific Research Applications
2,3-Dichloro-4-phenoxybenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition prevents bacterial replication and exerts antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A strong oxidizing agent used in various organic reactions.
2,4-Dichloro-1-nitrobenzene: Another benzene derivative with similar substituents but different reactivity and applications.
1,3-Dichlorobenzene: A simpler dichlorobenzene compound used in industrial applications.
Uniqueness
2,3-Dichloro-4-phenoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine atoms and a sulfonamide group makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
88345-65-7 |
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Molecular Formula |
C12H9Cl2NO3S |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2,3-dichloro-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-11-9(18-8-4-2-1-3-5-8)6-7-10(12(11)14)19(15,16)17/h1-7H,(H2,15,16,17) |
InChI Key |
WDAYXXRLLKSFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)N)Cl)Cl |
Origin of Product |
United States |
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